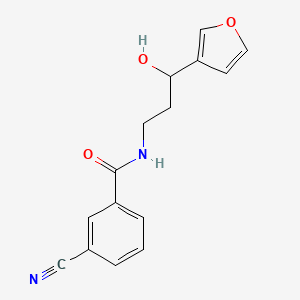

3-氰基-N-(3-(呋喃-3-基)-3-羟基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a cyano group (CN) and a benzamide moiety are common in medicinal chemistry . They often exhibit interesting pharmacological properties . The furan ring is a common motif in natural products and pharmaceuticals, contributing to their bioactivity .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . These reactions can be catalyzed by various catalysts .Molecular Structure Analysis

The molecular structure of similar compounds often includes a cyano group (CN), a benzamide moiety, and a furan ring. The exact structure would depend on the specific substituents and their positions.Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the functional groups present . For example, the cyano group can undergo transformations to form amines, carboxylic acids, and other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity.科学研究应用

合成路线和应用

与3-氰基-N-(3-(呋喃-3-基)-3-羟基丙基)苯甲酰胺相关的3-苄基-4-异丙基-2(5H)-呋喃酮,展示了涉及Pd催化的交叉偶联反应和Rh(I)催化氢化的合成途径,有助于细胞毒性衍生物的合成 (Bellina & Rossi, 2002)。此外,已经探索了通过与噻吩-2-羧酸的微波辅助串联反应来操纵呋喃衍生物,突出了此类化合物在有机合成和潜在药物应用中的多功能性 (Mal’kina et al., 2013)。

传感和成像的分子结构调节

3-羟基黄酮分子的巧妙结构修饰已显示出对激发态分子内质子转移 (ESIPT) 和分子内电荷转移 (ICT) 特性的显着影响。这些修饰通过扩展呋喃杂环并引入二乙氨基,为荧光传感和成像技术的发展铺平了道路 (Han et al., 2018)。

催化过程和化学转化

负载在介孔石墨氮化碳上的Pd纳米颗粒的使用已证明在温和条件下对酚类化合物具有高度选择性的氢化,生成有价值的中间体。此类催化过程强调了与制造部门相关的有效且可持续的化学转化的潜力 (Wang et al., 2011)。

阴离子的比色传感

N-(氰基(萘-1-基)甲基)苯甲酰胺的合成及其固态性质,包括对氟化物阴离子的比色传感能力,揭示了环境监测和分析化学应用的巨大潜力。此类衍生物表现出剧烈的颜色转变,便于在溶液中肉眼检测阴离子 (Younes et al., 2020)。

绿色有机化学合成

使用海洋和陆地来源的真菌合成和对映选择性烯还原E-2-氰基-3(呋喃-2-基)丙烯酰胺说明了生物催化在生产光学活性化合物中的潜力。这种方法不仅突出了绿色化学方法的效率和可持续性,还突出了具有药学相关性的化合物的产生 (Jimenez et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYNHALLIIWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)